molecular formula C10H6BrClF3NO B572248 8-Bromo-6-trifluoromethoxyquinoline, HCl CAS No. 1261956-53-9

8-Bromo-6-trifluoromethoxyquinoline, HCl

Cat. No.: B572248
CAS No.: 1261956-53-9
M. Wt: 328.513
InChI Key: UGOUYJAQPGUZED-UHFFFAOYSA-N
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Description

8-Bromo-6-trifluoromethoxyquinoline hydrochloride, with the CAS Number 1261956-53-9, has a molecular weight of 328.52 . Its IUPAC name is 8-bromo-6-(trifluoromethoxy)quinoline hydrochloride .


Molecular Structure Analysis

The InChI code for 8-Bromo-6-trifluoromethoxyquinoline hydrochloride is 1S/C10H5BrF3NO.ClH/c11-8-5-7 (16-10 (12,13)14)4-6-2-1-3-15-9 (6)8;/h1-5H;1H . This code provides a detailed description of the molecule’s structure.


Physical and Chemical Properties Analysis

The predicted boiling point of 8-Bromo-6-trifluoromethoxyquinoline is 286.9±35.0 °C . Its predicted density is 1.684±0.06 g/cm3 . The compound should be stored at 2-8°C .

Scientific Research Applications

  • Photolabile Protecting Group for Carboxylic Acids : 8-Bromo-7-hydroxyquinoline (BHQ) is used as a new photolabile protecting group for carboxylic acids. It shows greater single photon quantum efficiency and sensitivity to multiphoton-induced photolysis than some other esters, making it suitable for in vivo use. Its solubility and low fluorescence make it valuable as a caging group for biological messengers (Fedoryak & Dore, 2002).

  • Synthesis of Quinoline Derivatives : The compound is used in the efficient synthesis of quinoline derivatives. For instance, the bromination reaction of tetrahydroquinoline yields synthetically valuable quinoline derivatives. This method is noted for its efficiency and yield, contributing to the synthesis of novel trisubstituted quinoline derivatives (Şahin et al., 2008).

  • Acid Corrosion Inhibition : Novel 8-hydroxyquinoline derivatives, which include bromoquinoline compounds, have been synthesized and evaluated as inhibitors of acid corrosion, particularly in environments like hydrochloric acid. These compounds have shown promising results in protecting metals from corrosion, indicating their potential utility in industrial applications (Rbaa et al., 2020).

  • Coordination Chemistry : 8-Bromoquinoline reacts with various compounds to form metal complexes. The properties of these complexes, like solvatochromism, have been studied, indicating potential applications in materials science and synthetic chemistry (Enders, Kohl, & Pritzkow, 2001).

  • Fungitoxicity : Certain bromoquinoline compounds have been tested for antifungal activity against various fungi. The positioning of bromine and chlorine in these compounds affects their fungitoxicity, making them potential candidates for use in fungicides (Gershon, Clarke, & Gershon, 1996).

  • Photoremovable Protecting Group for Biomolecules : 8-Bromo-7-hydroxyquinoline (BHQ) has been used as a photoremovable protecting group, particularly for "caged" biomolecules. This allows the study of cell physiology in real-time and living tissue, using two-photon excitation (2PE) technology. BHQ is notable for its stability, solubility, and low fluorescence levels (Zhu et al., 2006).

  • Corrosion Inhibition : 8-Hydroxyquinoline and its derivatives, including bromoquinoline compounds, have been studied as corrosion inhibitors for materials like steel in acidic environments. This has applications in industrial maintenance and protection (Obot et al., 2017).

Safety and Hazards

The safety information available indicates that contact with skin and eyes should be avoided, and personal protective equipment should be worn when handling 8-Bromo-6-trifluoromethoxyquinoline . It is also recommended to avoid dust formation and breathing in mist, gas, or vapors .

Properties

IUPAC Name

8-bromo-6-(trifluoromethoxy)quinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3NO.ClH/c11-8-5-7(16-10(12,13)14)4-6-2-1-3-15-9(6)8;/h1-5H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGOUYJAQPGUZED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)Br)OC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20682468
Record name 8-Bromo-6-(trifluoromethoxy)quinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261956-53-9
Record name 8-Bromo-6-(trifluoromethoxy)quinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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